An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride (CAS: 6314-53-0)
An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride (CAS: 6314-53-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, with the CAS number 6314-53-0, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] This amino alcohol derivative, characterized by a chlorophenyl group attached to an ethanolamine backbone, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a wide range of chemical reactions and biological assays.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and significant applications, offering a technical resource for professionals in the field.
Physicochemical Properties
The inherent chemical structure of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride dictates its physical and chemical behavior. The presence of a chiral center, an aromatic ring, a hydroxyl group, and an amino group makes it a versatile molecule for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 6314-53-0 | |
| Molecular Formula | C₈H₁₁Cl₂NO | |
| Molecular Weight | 208.08 g/mol | |
| Appearance | Off-white powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store at 0-8°C | [1] |
Synthesis and Mechanistic Insights
The synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic strategy involves the reduction of a corresponding α-amino ketone precursor.
Synthetic Pathway Overview
A logical and widely employed route begins with the readily available 4-chloroacetophenone. This starting material undergoes a series of transformations to introduce the amino and hydroxyl functionalities.
Synthetic workflow for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
A precursor, 2-amino-1-(4-chlorophenyl)ethanone, can be synthesized through various methods, including the Friedel-Crafts acylation of chlorobenzene followed by functional group manipulations.
Step 2: Reduction of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride to 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride
This crucial reduction step converts the ketone functionality into a hydroxyl group, establishing the amino alcohol core.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in a suitable solvent such as methanol or ethanol.
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Cooling: Cool the solution to 0-5°C using an ice bath. This is critical to control the exothermic nature of the reduction reaction and minimize side product formation.
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Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The slow addition is necessary to manage the reaction rate and prevent a rapid evolution of hydrogen gas.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted sodium borohydride.
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Work-up and Isolation: Adjust the pH of the solution to basic (pH > 9) with an aqueous base (e.g., NaOH) to deprotonate the amine. Extract the free base of 2-amino-1-(4-chlorophenyl)ethanol into an organic solvent like ethyl acetate.
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Salt Formation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), to precipitate the desired hydrochloride salt.
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Purification: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to obtain pure 2-amino-1-(4-chlorophenyl)ethanol hydrochloride.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride and for quantifying it in various matrices.
Illustrative HPLC Method:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[3] A typical starting point could be a 50:50 (v/v) mixture.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection | UV detector at a wavelength of approximately 225 nm[3] |
| Injection Volume | 10 µL |
Sample Preparation:
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Accurately weigh a sample of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
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Dissolve the sample in the mobile phase to a known concentration.
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Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or D₂O):
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¹H NMR:
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Aromatic protons will appear as a set of doublets in the aromatic region (typically ~7.0-7.5 ppm) due to the para-substituted chlorophenyl ring.
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The methine proton (CH-OH) will likely appear as a multiplet.
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The methylene protons (CH₂-NH₂) will also appear as a multiplet.
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The hydroxyl and amine protons may show broad signals and their chemical shifts can be concentration and temperature dependent. In D₂O, these peaks will exchange with deuterium and disappear.
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¹³C NMR:
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Distinct signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
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Signals for the two aliphatic carbons (CH-OH and CH₂-NH₂).
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Applications in Research and Development
The utility of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is primarily as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
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Pharmaceutical Development: It is a fundamental building block for the synthesis of drugs targeting the central nervous system, including potential antidepressants and agents for neurological disorders.[1] Its structure is related to phenylethanolamine, a class of compounds known for their biological activities.
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Chiral Synthesis: The chiral nature of this compound makes it highly valuable for the stereoselective synthesis of enantiomerically pure drugs. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.
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Biochemical Research: This compound and its derivatives are utilized in research to study neurotransmitter activity and the mechanisms of action of drugs on the central nervous system.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[4] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.
Conclusion
2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a compound of significant interest and utility in the fields of organic synthesis and pharmaceutical sciences. Its versatile chemical structure, coupled with its chirality, makes it an invaluable intermediate for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for researchers and scientists working to leverage its potential in drug discovery and development. This guide provides a foundational technical overview to support these endeavors.
References
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ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available at: [Link]
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ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
